molecular formula C11H13ClN2OS B1382223 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride CAS No. 1803593-52-3

2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride

Cat. No. B1382223
CAS RN: 1803593-52-3
M. Wt: 256.75 g/mol
InChI Key: LHQQXTQZPVWAAD-UHFFFAOYSA-N
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Description

“2-(Morpholin-3-yl)acetic acid hydrochloride” is an organic compound with the CAS Number: 86967-55-7 . It has a molecular weight of 181.62 .


Molecular Structure Analysis

The InChI code for “2-(Morpholin-3-yl)acetic acid hydrochloride” is 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound is highly soluble with a solubility of 986.0 mg/ml .

Scientific Research Applications

  • Structural and Spectral Analysis :

    • A related compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed for its crystal structure, highlighting its conformation and hydrogen bonding interactions. This structural analysis is crucial for understanding the properties and potential applications of benzothiazole derivatives in various fields (Franklin et al., 2011).
  • Selective Norepinephrine Inhibitors :

    • Certain derivatives of 2-(morpholin-3-yl)-1,3-benzothiazole have been identified as potent and selective inhibitors of the norepinephrine transporter, with potential implications in the development of pain treatments (O'Neill et al., 2011).
  • Synthesis of Vulcanizing Accelerators :

    • 2-(Morpholinothio)benzothiazole, a related compound, has been synthesized as a vulcanizing accelerator, labeled with carbon-14 or sulfur-35 for research purposes. Such compounds are significant in materials science, particularly in the development of rubber and related products (Tanaka et al., 1986).
  • Cytotoxicity and Anticancer Potential :

    • A derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, showed potential as an anticancer drug in studies involving human tumor cell lines, demonstrating the potential of morpholinyl benzothiazoles in cancer research (Ovádeková et al., 2005).
  • Glucosidase Inhibitors with Antioxidant Activity :

    • Novel benzimidazole derivatives containing a morpholine skeleton have been synthesized and shown to have significant antioxidant activities and glucosidase inhibitory potential, suggesting applications in the treatment of oxidative stress-related diseases and diabetes (Özil et al., 2018).
  • Phosphoinositide 3-Kinase Inhibition :

    • Morpholine derivatives, including 4-(1,3-thiazol-2-yl)morpholine, have been identified as inhibitors of phosphoinositide 3-kinase, an enzyme implicated in various diseases, including cancer. This suggests a potential therapeutic application in targeting PI3K pathways (Alexander et al., 2008).

Safety and Hazards

The compound has a GHS07 signal word, indicating a warning . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQQXTQZPVWAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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